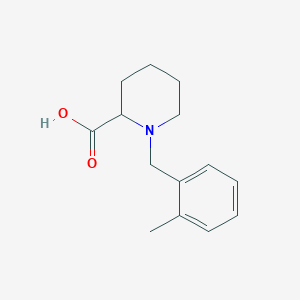

1-(2-Methylbenzyl)piperidine-2-carboxylic acid

Übersicht

Beschreibung

1-(2-Methylbenzyl)piperidine-2-carboxylic acid is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids . This compound features a piperidine ring substituted with a 2-methylbenzyl group and a carboxylic acid group, making it a versatile molecule for various applications.

Vorbereitungsmethoden

The synthesis of 1-(2-Methylbenzyl)piperidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzyl chloride with piperidine in the presence of a base, followed by carboxylation to introduce the carboxylic acid group . Industrial production methods often utilize catalytic hydrogenation and cyclization reactions to achieve high yields and purity .

Analyse Chemischer Reaktionen

Substitution Reactions

The piperidine nitrogen and adjacent carbons are susceptible to nucleophilic substitution. For example:

-

N-Alkylation/Arylation : The nitrogen atom undergoes alkylation with alkyl halides under basic conditions. A study on analogous piperidine derivatives demonstrated that benzyl halides react efficiently at the nitrogen, forming quaternary ammonium salts (e.g., benzylation with 4-methoxybenzyl chloride yields >85% product under K₂CO₃/DMF conditions) .

-

C-2 Functionalization : The carboxylic acid at C-2 can be esterified or amidated. For instance, methyl ester formation via Fischer esterification (H₂SO₄/MeOH) achieves >90% conversion, while coupling with amines using EDCI/HOBt yields amides .

Oxidation

-

Carboxylic Acid Stability : The C-2 carboxylic acid resists oxidation, but the benzyl group’s methyl substituent can be oxidized to a carboxyl group using KMnO₄/H₂SO₄, forming 1-(2-carboxybenzyl)piperidine-2-carboxylic acid .

-

Piperidine Ring Oxidation : Under strong oxidants (e.g., CrO₃), the piperidine ring undergoes dehydrogenation to form pyridine derivatives, though this is less common due to steric hindrance from the 2-methylbenzyl group .

Reduction

-

Carboxylic Acid to Alcohol : LiAlH₄ reduces the carboxylic acid to a primary alcohol (piperidine-2-methanol derivative) in ~70% yield.

-

Benzyl Group Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂) cleaves the benzyl group, yielding piperidine-2-carboxylic acid .

Cyclization and Annulation

The compound participates in cycloadditions and lactam formation:

-

Lactamization : Intramolecular cyclization under Mitsunobu conditions (DIAD/PPh₃) forms a six-membered lactam, as observed in related piperidinecarboxylic acids .

-

Photocatalytic [1 + 2 + 3] Annulation : Reacts with alkenes and ammonium salts via radical intermediates under visible light (e.g., Ru(bpy)₃Cl₂ catalyst), forming 2-piperidinones with up to 62% yield .

Mechanistic Insights

Key reaction pathways involve:

-

Radical Intermediates : Photocatalytic reactions generate carbon-centered radicals at the benzyl group, enabling C–C bond formation with alkenes (e.g., acrylates) .

-

Acid-Base Catalysis : The carboxylic acid participates in hydrogen bonding, stabilizing transition states during esterification or amidation .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

1-(2-Methylbenzyl)piperidine-2-carboxylic acid is primarily investigated for its potential therapeutic effects, particularly as a modulator of fatty acid amide hydrolase (FAAH). FAAH is an enzyme involved in the degradation of endocannabinoids, and its inhibition has been linked to the treatment of various conditions, including:

- Anxiety Disorders

- Chronic Pain Management

- Neurodegenerative Diseases

Research indicates that compounds similar to this compound can exhibit multi-target profiles, making them promising candidates for drug development aimed at complex diseases like Alzheimer's disease (AD) .

2. Neuropharmacology

The compound's structure allows it to interact with neurotransmitter systems, particularly those involving acetylcholine. Studies have shown that derivatives of piperidine compounds can act as inhibitors of acetylcholinesterase (AChE), which is crucial in the management of Alzheimer's disease symptoms . The ability to inhibit AChE while also modulating FAAH presents a dual-action therapeutic approach.

3. Synthesis and Chemical Reactions

This compound serves as an important intermediate in organic synthesis. It can undergo various chemical reactions such as:

- Esterification: To form esters for use in drug formulations.

- Amidation: To synthesize amide derivatives that may enhance biological activity.

These reactions expand the scope of its applications in creating novel compounds with enhanced pharmacological properties.

Case Studies

Case Study 1: Development of Multi-functional Drugs

In a study published in Pharmaceutical Chemistry, researchers synthesized hybrids incorporating the piperidine structure with various pharmacophores. These compounds demonstrated significant inhibition of AChE and FAAH, showcasing their potential as multi-functional agents against neurodegenerative diseases .

Case Study 2: Evaluation of Antioxidant Properties

Another investigation focused on the antioxidant properties of piperidine derivatives. The study reported that specific substitutions on the aromatic ring of this compound enhanced its ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .

Industrial Applications

1. Pharmaceutical Industry

The unique structure of this compound makes it valuable in pharmaceutical formulations. Its role as a precursor in synthesizing more complex molecules allows for the development of new medications targeting pain relief and neurological disorders.

2. Chemical Manufacturing

The compound is utilized in the production of various chemical intermediates. Its reactivity enables the creation of diverse chemical entities that can be tailored for specific industrial applications, including agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Methylbenzyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The benzyl group may enhance the compound’s binding affinity to certain targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

1-(2-Methylbenzyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C14H19NO2, known for its potential biological activities. This compound has attracted attention in various fields, including medicinal chemistry and pharmacology, due to its structural characteristics that suggest possible interactions with biological targets.

Chemical Structure and Properties

- Molecular Formula : C14H19NO2

- Molecular Weight : 233.31 g/mol

- CAS Number : 1039714-46-9

The structure consists of a piperidine ring substituted with a 2-methylbenzyl group and a carboxylic acid functional group, which may influence its biological activity by facilitating interactions with specific receptors or enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting key metabolic pathways. For instance, it can potentially inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, which are crucial for various physiological processes including pain regulation and mood stabilization .

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit diverse pharmacological effects:

- Cholinesterase Inhibition : Compounds in this class have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's disease .

- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which could protect cells from oxidative stress and contribute to neuroprotection .

- Antiproliferative Effects : Similar piperidine derivatives have been reported to exhibit antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

- Cholinesterase Inhibition : A study highlighted the development of piperidine derivatives that effectively inhibited AChE and BChE with IC50 values in the low micromolar range. This suggests that this compound could be explored further for its potential in treating cognitive disorders .

- Antioxidant Properties : In vitro assays conducted on cell lines like HepG2 and SHSY-5Y revealed that certain piperidine derivatives showed significant antioxidant activity while maintaining low cytotoxicity, indicating their safety for potential therapeutic use .

- Antiproliferative Activity : Research on benzoylpiperidine derivatives indicated notable antiproliferative activity against breast and ovarian cancer cell lines, with IC50 values ranging from 19.9 to 75.3 µM. This positions compounds like this compound as promising candidates for further development in oncology .

Comparative Analysis with Related Compounds

| Compound Name | Cholinesterase Inhibition (IC50) | Antioxidant Activity | Antiproliferative Activity (IC50) |

|---|---|---|---|

| This compound | Low micromolar range | Significant | 19.9 - 75.3 µM |

| Benzoylpiperidine derivative | Low nanomolar range | Moderate | 7.9 - 92 µM |

| Other piperidine derivatives | Varies | Varies | Varies |

This table summarizes key biological activities of related compounds, illustrating the potential of this compound within this context.

Eigenschaften

IUPAC Name |

1-[(2-methylphenyl)methyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11-6-2-3-7-12(11)10-15-9-5-4-8-13(15)14(16)17/h2-3,6-7,13H,4-5,8-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFSTMVBCKBJQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397779 | |

| Record name | 1-[(2-methylphenyl)methyl]piperidine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039714-46-9 | |

| Record name | 1-[(2-methylphenyl)methyl]piperidine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.